Lipophilicity Comparison Across Isomeric Benzamides
The partition coefficient (XLogP3) of 2-Amino-N-(2-chloroethyl)benzamide is 1.2, placing it in a markedly more lipophilic range compared to N-(2-aminoethyl)-2-chlorobenzamide (XLogP3 = -0.1) and N-(2-aminoethyl)-4-chlorobenzamide / Ro 16-6491 (XLogP3 = 0.7) [1][2][3]. The 1.3 log-unit difference relative to the 2-chloro isomer corresponds to an approximately 20-fold difference in octanol-water partition, significantly affecting passive membrane permeability and nonspecific protein binding [4]. The target compound shares identical XLogP3 (1.2) with 2-[(2-chloroethyl)amino]benzamide (the regioisomer with chlorine on the ethyl chain but attached via the aromatic amine nitrogen) [5].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | N-(2-aminoethyl)-2-chlorobenzamide: XLogP3 = -0.1; Ro 16-6491: XLogP3 = 0.7; 2-[(2-Chloroethyl)amino]benzamide: XLogP3 = 1.2; N-(2-chloroethyl)benzamide: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +1.3 vs. N-(2-aminoethyl)-2-chlorobenzamide; +0.5 vs. Ro 16-6491; 0.0 vs. 2-[(2-chloroethyl)amino]benzamide; -0.4 vs. N-(2-chloroethyl)benzamide |
| Conditions | XLogP3 algorithm v3.0 (PubChem 2025.04.14 release), computed from molecular structure |
Why This Matters
A 1.3 unit higher XLogP3 predicts substantially different bioavailability and distribution, making the target compound unsuitable as a direct replacement for MAO-B tool compounds in cellular assays where lipophilicity governs cell penetration.
- [1] PubChem. (2025). 2-Amino-N-(2-chloroethyl)benzamide – Computed Properties: XLogP3 = 1.2. CID 3020333. https://pubchem.ncbi.nlm.nih.gov/compound/85098-71-1 View Source
- [2] PubChem. (2025). N-(2-Aminoethyl)-2-chlorobenzamide – Computed Properties: XLogP3 = -0.1. CID 13028010. https://pubchem.ncbi.nlm.nih.gov/compound/65389-77-7 View Source
- [3] PubChem. (2025). Ro 16-6491 – Computed Properties: XLogP3 = 0.7. CID 4289. https://pubchem.ncbi.nlm.nih.gov/compound/87235-61-8 View Source
- [4] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (ΔlogP ~1.3 ≈ 20-fold concentration ratio at equilibrium). View Source
- [5] PubChem. (2025). 2-[(2-Chloroethyl)amino]benzamide – Computed Properties: XLogP3 = 1.2. CID 13111337. https://pubchem.ncbi.nlm.nih.gov/compound/88267-60-1 View Source
